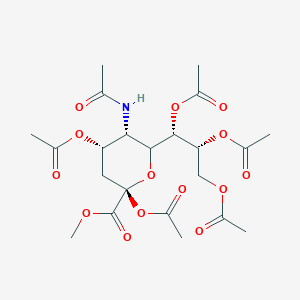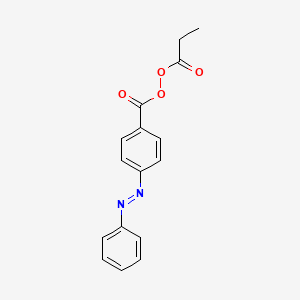
Propanoyl 4-phenyldiazenylbenzenecarboperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoyl 4-phenyldiazenylbenzenecarboperoxoate is an organic compound with a complex structure that includes both aromatic and peroxo functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoyl 4-phenyldiazenylbenzenecarboperoxoate typically involves a multi-step process. One common method starts with the Friedel-Crafts acylation of benzene using propanoyl chloride and an aluminum chloride catalyst to introduce the propanoyl group . This is followed by the diazotization of aniline to form the diazonium salt, which is then coupled with the acylated benzene derivative to form the phenyldiazenyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoyl 4-phenyldiazenylbenzenecarboperoxoate undergoes various chemical reactions, including:
Reduction: The diazenyl group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxidized organic compounds.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Propanoyl 4-phenyldiazenylbenzenecarboperoxoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of propanoyl 4-phenyldiazenylbenzenecarboperoxoate involves its interaction with molecular targets through its functional groups. The peroxo group can generate reactive oxygen species (ROS), leading to oxidative stress in biological systems . The diazenyl group can interact with nucleophiles, leading to the formation of covalent bonds with biological macromolecules . These interactions can disrupt cellular processes and lead to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propiophenone: Similar in structure but lacks the diazenyl and peroxo groups.
Benzoyl peroxide: Contains a peroxo group but lacks the diazenyl and propanoyl groups.
Azobenzene: Contains the diazenyl group but lacks the propanoyl and peroxo groups.
Uniqueness
Propanoyl 4-phenyldiazenylbenzenecarboperoxoate is unique due to the presence of all three functional groups (propanoyl, diazenyl, and peroxo) in a single molecule. This combination of functional groups imparts unique chemical reactivity and potential biological activities that are not observed in the similar compounds listed above.
Propriétés
Numéro CAS |
65767-38-6 |
|---|---|
Formule moléculaire |
C16H14N2O4 |
Poids moléculaire |
298.29 g/mol |
Nom IUPAC |
propanoyl 4-phenyldiazenylbenzenecarboperoxoate |
InChI |
InChI=1S/C16H14N2O4/c1-2-15(19)21-22-16(20)12-8-10-14(11-9-12)18-17-13-6-4-3-5-7-13/h3-11H,2H2,1H3 |
Clé InChI |
JPGSNFAGOFXTLO-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OOC(=O)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





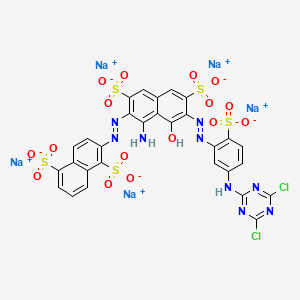
![N-[(Benzyloxy)carbonyl]glycyl-N-hydroxyglycinamide](/img/structure/B14463469.png)

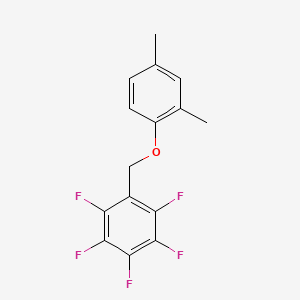
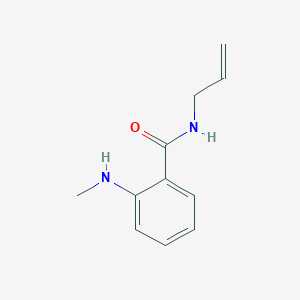
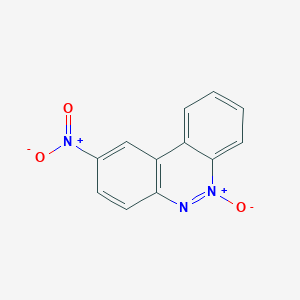

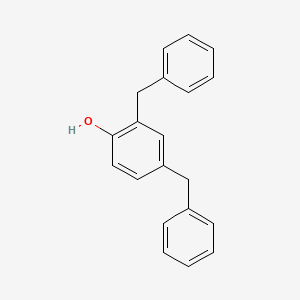
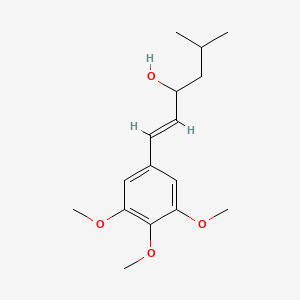
![N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine](/img/structure/B14463519.png)
